2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound with the molecular formula C16H11NO4 It is a derivative of isoindoline and features a benzyl group attached to the nitrogen atom of the isoindoline ring
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it can be hypothesized that it might interact with proteins or enzymes in the body, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cells and tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid: Similar in structure but with an ethyl group instead of a benzyl group.
N-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid: Another derivative with a different substitution pattern.
Uniqueness
2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-benzyl-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-12-7-6-11(16(20)21)8-13(12)15(19)17(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHOAEZOEVGKMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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